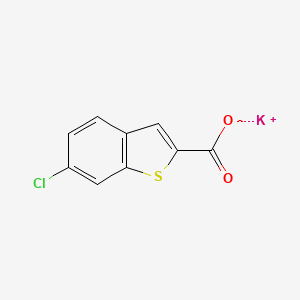

Potassium 6-chloro-1-benzothiophene-2-carboxylate

Beschreibung

Potassium 6-chloro-1-benzothiophene-2-carboxylate is a potassium salt derived from the carboxylate form of 6-chloro-1-benzothiophene-2-carboxylic acid. The potassium salt is expected to exhibit enhanced water solubility compared to its ester counterparts due to its ionic nature, making it advantageous in aqueous-phase reactions or formulations.

Eigenschaften

IUPAC Name |

potassium;6-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S.K/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6;/h1-4H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOFAZHUGLFIJK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClKO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 6-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 6-chloro-1-benzothiophene-2-carboxylic acid with potassium hydroxide (KOH) in an aqueous medium . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its potassium salt form .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and controlled environments to maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 6-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Substitution: Formation of various substituted benzothiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Allosteric Inhibition of BDK

The primary application of potassium 6-chloro-1-benzothiophene-2-carboxylate lies in its role as an allosteric inhibitor of BDK. BDK negatively regulates the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is crucial for the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic disorders such as maple syrup urine disease. The inhibition of BDK by this compound has shown promising results in restoring BCKDC activity and reducing plasma BCAA concentrations.

- Mechanism of Action : this compound binds to the allosteric site on BDK, leading to conformational changes that promote the dissociation of BDK from BCKDC. This results in enhanced enzymatic activity and improved metabolic flux through the BCKDC pathway .

2. Pharmacokinetics and Efficacy

Research indicates that this compound exhibits favorable pharmacokinetic properties, including a long half-life and metabolic stability. In studies involving wild-type mice, administration of the compound at a dosage of 20 mg/kg/day resulted in significant dephosphorylation and activation of BCKDC in various tissues, including heart, muscle, kidneys, and liver .

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life (T½) | 730 minutes |

| Dosage (in vivo) | 20 mg/kg/day |

| Stability | No degradation in 240 min |

Table 2: Synthesis Overview

| Step | Reaction Conditions | Yield |

|---|---|---|

| Starting Material | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 89% |

| Base Used | Sodium Hydroxide (3N) | - |

| Final Product | This compound | - |

Case Studies

Case Study 1: Treatment of Maple Syrup Urine Disease

In a study involving a mouse model for maple syrup urine disease, this compound was administered to evaluate its efficacy in reducing elevated BCAA levels. The results demonstrated a marked decrease in plasma BCAA concentrations and an increase in residual BCKDC activity in liver tissues .

Case Study 2: High-throughput Screening for Novel Inhibitors

High-throughput screening methods have been employed to identify new derivatives of benzothiophene carboxylates with enhanced inhibitory effects on BDK. This compound was highlighted as one of the most effective compounds, showing an IC50 value of 3.19 μM against BDK .

Wirkmechanismus

The mechanism of action of Potassium 6-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₀H₇ClO₂S

- Molecular Weight : 226.68 g/mol

- Boiling Point : 338.7°C at 760 mmHg

- Melting Point : 107–109°C

- Density : 1.391 g/cm³

- LogP : 3.34 (indicative of moderate lipophilicity)

Applications : Primarily used as a synthetic intermediate. Its methyl ester group facilitates stability during storage and reactions, though it requires hydrolysis to access the carboxylic acid or salt forms .

Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate

Key Properties :

- Molecular Formula : C₁₁H₉ClO₂S

- Molecular Weight : 240.71 g/mol

- Boiling Point: Not explicitly reported, but expected to be higher than the methyl ester due to increased molecular weight .

- Density : Likely comparable to the methyl derivative (~1.4 g/cm³) .

Applications : Similar to the methyl ester but with marginally altered reactivity due to the ethyl group’s steric and electronic effects. The ethyl ester may offer slower hydrolysis kinetics compared to the methyl analog .

6-Chloro-1-Benzothiophene-2-Carboxylic Acid

Key Properties :

- Molecular Formula : C₉H₅ClO₂S

- Molecular Weight : 212.65 g/mol

- Reactivity : The free carboxylic acid can form salts (e.g., potassium) via neutralization with bases. It is more acidic (pKa ~2–3) than its ester derivatives .

Applications : Direct precursor to potassium 6-chloro-1-benzothiophene-2-carboxylate. The acid form is less stable in aqueous media but serves as a versatile intermediate for salt formation .

Comparative Analysis of Physicochemical Properties

| Property | Methyl Ester | Ethyl Ester | Carboxylic Acid | Potassium Salt (Inferred) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 226.68 | 240.71 | 212.65 | ~250.8 |

| Melting Point (°C) | 107–109 | Not reported | >200 (decomposes) | >300 (ionic lattice) |

| Boiling Point (°C) | 338.7 | ~340–350 | N/A (decomposes) | N/A (ionic compound) |

| Water Solubility | Low | Low | Moderate | High |

| LogP | 3.34 | ~3.5 | 2.1–2.5 | <0 (hydrophilic) |

Notes:

Biologische Aktivität

Potassium 6-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 6-chloro-1-benzothiophene-2-carboxylic acid with potassium hydroxide (KOH) in an aqueous medium. This reaction yields the potassium salt, which is often used in further biological evaluations.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to various proteins or enzymes and modulating their activity. This mechanism is crucial for its antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been effective against several bacterial strains, including Staphylococcus aureus. The compound's mechanism may involve interference with bacterial cell wall synthesis or function, although the exact pathways are still under investigation .

Anticancer Activity

In terms of anticancer properties, this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it has been tested against glioblastoma cell lines, where it demonstrated the ability to reactivate p53 function and induce apoptosis in tumor cells. This dual targeting strategy enhances its efficacy compared to traditional treatments .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study focused on the compound's effectiveness against multidrug-resistant Staphylococcus aureus revealed that it could inhibit bacterial growth at concentrations significantly lower than those required for conventional antibiotics .

- Cancer Cell Line Studies : In vitro studies involving glioma stem cells demonstrated that treatment with this compound led to a marked reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Overview

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography :

How do substituent effects at the 6-position of benzothiophene derivatives influence their electronic properties and reactivity?

Advanced Research Focus

Substituents at C6 modulate electron density and steric effects:

- Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity at C2, enhancing reactivity in nucleophilic substitutions. For example, Cl reduces the LUMO energy by ~0.5 eV compared to methyl analogs, facilitating cross-coupling reactions .

- Steric Effects : Bulky groups (e.g., I) hinder π-stacking in crystal lattices, reducing melting points (Cl: 107–109°C vs. I: 95–97°C) .

- Biological Activity : Chloro derivatives exhibit higher antimicrobial potency due to improved membrane permeability (logP ~3.34) .

What challenges arise in refining the crystal structure of this compound using SHELX, and how can twinning or disorder be addressed?

Q. Advanced Research Focus

- Twinning : Common in monoclinic systems due to pseudo-symmetry. SHELXD/SHELXE detect twin laws (e.g., two-fold rotation), and HKLF5 refinement partitions overlapping reflections .

- Disorder : The carboxylate group may exhibit rotational disorder. Restraints (e.g., DFIX, SIMU) stabilize geometry without overfitting .

- Validation : R1 values <5% and Δρmax <0.3 eÅ⁻³ ensure reliability. WinGX integrates tools for post-refinement analysis .

What are the key physical-chemical properties of this compound, and how do they impact experimental design?

Q. Basic Research Focus

- logP : 3.34 (predicts moderate lipophilicity, suitable for cellular uptake assays) .

- Solubility : >50 mg/mL in DMSO; <1 mg/mL in H₂O (requires solvent optimization for biological studies) .

- Thermal Stability : Decomposes at >300°C, enabling melt-casting in materials science applications .

Design Implications : - Use polar aprotic solvents (DMF, DMSO) for reactions.

- Avoid aqueous buffers in pharmacokinetic studies.

How do intermolecular interactions dictate the crystal packing of this compound?

Q. Advanced Research Focus

- Hydrogen Bonding : K⁺ ions coordinate with carboxylate O atoms (K–O ~2.8 Å), forming 1D chains. Adjacent benzothiophene rings engage in offset π-π stacking (3.5–4.0 Å) .

- Graph Set Analysis : R₂²(8) motifs describe carboxylate-K⁺ networks, while C–H⋯Cl interactions (2.9 Å) stabilize layered packing .

- Impact on Stability : Tight packing increases melting points and reduces hygroscopicity compared to Na⁺ analogs .

What methodological approaches are recommended for analyzing contradictory bioactivity data in benzothiophene carboxylate derivatives?

Q. Advanced Research Focus

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across cell lines, addressing outliers via Grubbs’ test .

- Dose-Response Modeling : Fit data to Hill equations to quantify efficacy (Emax) and potency (EC₅₀). Discrepancies may arise from assay variability (e.g., MTT vs. ATP-lite) .

- Structural Correlates : Overlay crystal structures with protein targets (e.g., kinases) using PyMOL to identify steric clashes or electronic mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.